4,4,5(5H)-Pyrenetriol
Description
4,4,5(5H)-Pyrenetriol is a polycyclic aromatic compound derived from pyrene, a four-ring fused hydrocarbon. The hydroxyl groups at the 4,4,5 positions likely influence its solubility, metabolic pathways, and binding affinity to cellular receptors, such as the aryl hydrocarbon receptor (AhR), a common target for dioxin-like compounds .
Properties
CAS No. |
64414-73-9 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
5H-pyrene-4,4,5-triol |
InChI |
InChI=1S/C16H12O3/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15,18)19)14(10)13(9)11/h1-8,15,17-19H |
InChI Key |
NCQWHUQJQFWGCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)(O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,4,5(5H)-Pyrenetriol can be achieved through several synthetic routes. One common method involves the hydroxylation of pyrene using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. Another approach is the catalytic hydrogenation of pyrene derivatives followed by selective hydroxylation. Industrial production methods typically involve large-scale oxidation processes using environmentally friendly oxidants and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,4,5(5H)-Pyrenetriol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or nitrated derivatives. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydroxy derivatives.
Scientific Research Applications
4,4,5(5H)-Pyrenetriol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds and as a model compound for studying the reactivity of hydroxylated polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photoconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4,4,5(5H)-Pyrenetriol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the pyrene backbone allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate cellular processes, such as signal transduction and gene expression, leading to its observed biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, particularly in the context of oxidative stress and antioxidant defense.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4,4,5(5H)-Pyrenetriol, we compare it structurally and functionally to three classes of compounds: PAHs , polychlorinated biphenyls (PCBs) , and dioxin-like compounds .
Structural Comparison
| Compound | Core Structure | Functional Groups | Planarity |
|---|---|---|---|
| This compound | Pyrene (4 fused rings) | Three hydroxyl groups | Non-coplanar* |
| Benzo[a]pyrene | Five fused rings | No polar substituents | Coplanar |
| 3,3',4,4',5-PentaCB | Biphenyl | Chlorine substitutions | Coplanar |
| TCDD (Dioxin) | Two benzene rings | Chlorine substitutions | Coplanar |
*Assumed based on steric hindrance from hydroxyl groups.
Functional and Toxicological Comparison
- AhR Binding Affinity: TCDD: High affinity for AhR, inducing cytochrome P450 enzymes (e.g., CYP1A1) and causing immunotoxicity . Coplanar PCBs (e.g., 3,3',4,4',5-PentaCB): Bind to AhR but with lower potency than TCDD; elicit dioxin-like effects such as endocrine disruption . No direct data available.
- Metabolism and Persistence: Benzo[a]pyrene: Metabolized to carcinogenic epoxides via CYP enzymes; highly persistent in tissues. this compound: Hydroxyl groups likely enhance water solubility, promoting faster renal excretion compared to non-polar PAHs.
- Environmental Impact: PCBs and TCDD: Persistent organic pollutants (POPs) with bioaccumulation in food chains.
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